1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(cyclobutylmethyl)-N-methylazetidin-3-amine
Description
1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(cyclobutylmethyl)-N-methylazetidin-3-amine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural attributes include:
- 6-position azetidine moiety: Functionalized with N-(cyclobutylmethyl) and N-methyl groups, contributing to solubility and pharmacokinetic properties.
- Molecular formula: C₁₈H₂₂N₈O (as per related analogs in ), with a molecular weight of ~366.4 g/mol.
This compound is structurally optimized for interactions with biological targets such as kinases or epigenetic regulators, leveraging the triazolo-pyridazine scaffold’s ability to engage in hydrogen bonding and π-π stacking.
Properties
IUPAC Name |
N-(cyclobutylmethyl)-1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6/c1-22(10-13-4-2-5-13)15-11-23(12-15)17-9-8-16-19-20-18(24(16)21-17)14-6-3-7-14/h8-9,13-15H,2-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPNXKLKEXQEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCC1)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . This kinase is a proto-oncogene with serine/threonine kinase activity involved in cell survival and cell proliferation, thus providing a selective advantage in tumorigenesis.
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity. This inhibition disrupts the kinase’s role in cell survival and proliferation, potentially leading to a decrease in tumorigenesis.
Biochemical Pathways
The inhibition of c-Met kinase affects the downstream signaling pathways that are crucial for cell survival and proliferation. Additionally, the compound has been identified as a pan-phosphodiesterase (PDE) family inhibitor, which could affect various biochemical pathways, including those involved in regulating heart rate and cardiac output.
Pharmacokinetics
These properties impact the bioavailability of the compound, determining how much of the compound reaches its target site in the body.
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in cell survival and proliferation due to the inhibition of c-Met kinase. Additionally, as a pan-PDE inhibitor, the compound could lead to a sustained increase in heart rate, increased cardiac output, and decreased contractility indices.
Biological Activity
The compound 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(cyclobutylmethyl)-N-methylazetidin-3-amine is a novel triazolo-pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H22N8
- Molecular Weight : 366.429 g/mol
- CAS Number : 2379995-81-8
This compound features a triazolo-pyridazine core structure, which is known for its diverse biological activities, particularly as kinase inhibitors.
Triazolo-pyridazine derivatives often act as inhibitors of specific kinases. The biological activity of the compound is primarily attributed to its ability to inhibit the c-Met kinase pathway, which is implicated in various cancers. Research indicates that compounds with similar structures can effectively bind to the ATP-binding site of the c-Met kinase, leading to reduced cell proliferation in cancerous cells .
Cytotoxicity Studies
In vitro studies have demonstrated that compounds related to the triazolo-pyridazine class exhibit significant cytotoxicity against several cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results suggest that the compound may induce apoptosis in these cancer cells and could potentially serve as a therapeutic agent .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the triazolo-pyridazine core significantly impact biological activity. The presence of cyclobutyl groups enhances binding affinity and specificity towards c-Met kinase compared to other derivatives lacking these substituents .
Case Studies
One notable study involved the synthesis and evaluation of various triazolo-pyridazine derivatives, including the compound . The findings revealed:
- Inhibition of c-Met Kinase : The compound exhibited potent inhibitory activity against c-Met with an IC50 value comparable to established inhibitors like Foretinib.
- Apoptotic Induction : Flow cytometry analyses indicated that treatment with the compound led to significant late apoptosis in A549 cells and cell cycle arrest in the G0/G1 phase .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Differentiators of the Target Compound
Cyclobutyl vs. Cyclobutyl’s strain energy (~26 kcal/mol) may enhance binding kinetics compared to unstrained substituents.
Azetidine vs. Pyrimidine/Aniline: The 6-azetidine moiety offers conformational rigidity, favoring entropic gains upon binding. N-methyl and N-cyclobutylmethyl substituents improve lipophilicity (logP ~2.5–3.0 estimated) compared to polar aniline derivatives ().
Biological Activity Trends :
- BRD4 inhibitors () prioritize trifluoromethyl or halogenated aryl groups for high affinity, while the target compound’s cyclobutyl-azetidine combination may shift selectivity toward kinases or epigenetic regulators.
- Lin28 inhibitors () rely on aryl-methyl groups, whereas the target’s aliphatic substituents suggest divergent mechanisms.
Research Findings and Pharmacological Implications
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
- Synthesis Challenges : Cyclobutyl and triazolopyridazine moieties introduce steric hindrance and potential regioselectivity issues. Evidence from similar triazolopyridazine syntheses highlights the use of cesium carbonate and copper(I) bromide catalysts to facilitate coupling reactions under mild conditions (35°C, 2 days) .
- Optimization Strategies :
- Catalytic Systems : Copper-based catalysts improve aryl-amine coupling efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
- Yield Improvement : Chromatographic purification (e.g., gradient elution with ethyl acetate/hexane) is critical for isolating the target compound, though yields may remain low (~17.9% in analogous syntheses) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : and NMR are essential for verifying cyclobutyl and azetidine ring conformations. For example, cyclobutyl protons typically appear as multiplet signals between δ 2.5–3.5 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] signals) .
- X-ray Crystallography : Single-crystal studies (e.g., for analogous triazolopyridazines) confirm bond angles and stereochemistry, with R-factors <0.05 indicating high precision .
Q. What safety protocols are recommended for handling this compound?
- PPE Requirements : Chemical safety goggles, nitrile gloves, and flame-retardant lab coats are mandatory to prevent skin/eye contact .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at room temperature, away from humidity and electrostatic sources .
- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid aqueous cleanup to prevent unintended reactions .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved bioactivity?
- Quantum Chemical Calculations : Tools like density functional theory (DFT) predict electronic properties (e.g., HOMO/LUMO levels) to optimize interactions with biological targets. ICReDD’s reaction path search methods reduce trial-and-error in derivative design .
- Molecular Docking : Simulate binding affinities with proteins (e.g., kinases) by modifying the azetidine or cyclobutyl groups. For instance, cyclobutyl’s strained geometry may enhance target selectivity .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Case Example : Discrepancies in NMR splitting patterns may arise from dynamic ring puckering in the azetidine moiety.
- Solutions :
- Variable-Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent conformational changes.
- 2D Techniques : HSQC and HMBC correlations clarify through-space and through-bond interactions, especially for crowded regions like the triazolopyridazine core .
Q. How can structure-activity relationships (SAR) be explored for this compound’s antiproliferative potential?
- Functionalization Strategies :
- Azetidine Modifications : Replace N-methyl with bulkier groups (e.g., isopropyl) to assess steric effects on cellular uptake .
- Triazolopyridazine Substitutions : Introduce electron-withdrawing groups (e.g., -Cl, -F) to enhance π-stacking with DNA or enzyme active sites .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate IC values with computational docking scores .
Q. What catalytic systems improve scalability while maintaining regioselectivity?
- Advanced Catalysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
